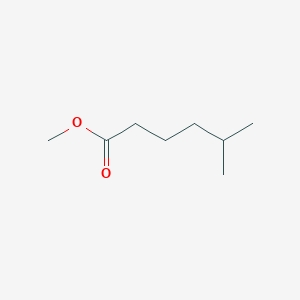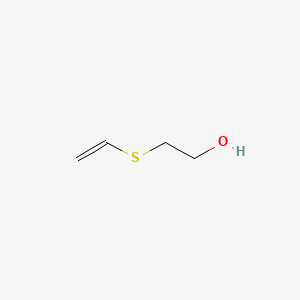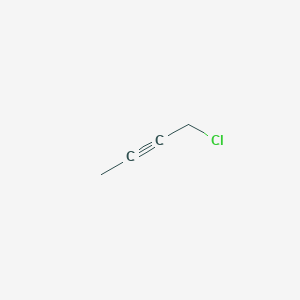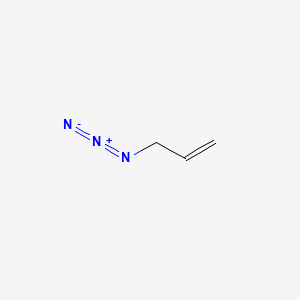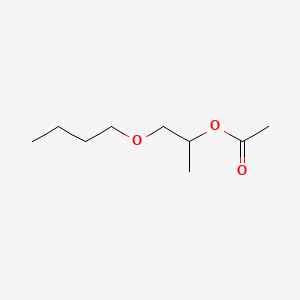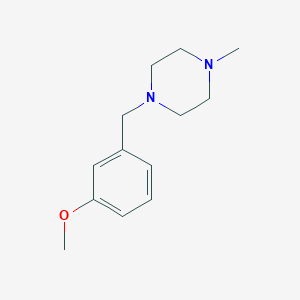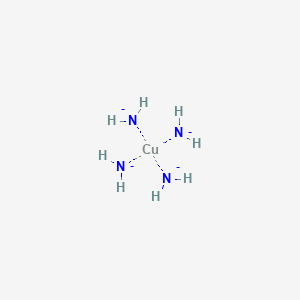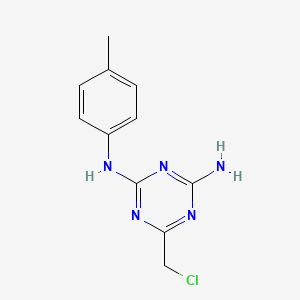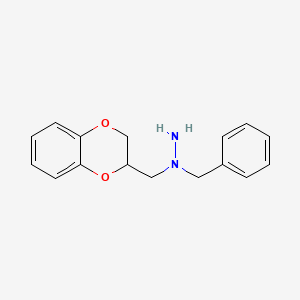
Domoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domoxin is a hydrazine derivative monoamine oxidase inhibitor (MAOI) antidepressant. It has the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Although it was never marketed, it has been studied for its potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Domoxin can be synthesized through a multi-step process involving the reaction of 1,4-benzodioxan-2-yl-methyl with benzylhydrazine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While there is limited information on the industrial production of this compound, the synthesis would likely involve large-scale chemical reactors and purification processes to ensure high purity and yield. The use of advanced techniques such as chromatography and crystallization would be essential in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
Domoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and substituted benzodioxan compounds, which can have different pharmacological properties.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other hydrazine derivatives.
Biology: Investigated for its effects on monoamine oxidase enzymes.
Medicine: Explored as a potential antidepressant due to its MAOI properties.
Industry: Potential use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
Domoxin exerts its effects by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The increased levels of these neurotransmitters are associated with improved mood and reduced symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
Phenelzine: Another hydrazine derivative MAOI with similar antidepressant properties.
Isocarboxazid: A non-hydrazine MAOI with similar therapeutic effects.
Tranylcypromine: A non-hydrazine MAOI with a different chemical structure but similar mechanism of action.
Uniqueness
Domoxin is unique due to its specific chemical structure, which includes a benzodioxan moiety. This structure may contribute to its distinct pharmacological profile compared to other MAOIs.
Properties
CAS No. |
61-74-5 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)hydrazine |
InChI |
InChI=1S/C16H18N2O2/c17-18(10-13-6-2-1-3-7-13)11-14-12-19-15-8-4-5-9-16(15)20-14/h1-9,14H,10-12,17H2 |
InChI Key |
IXTXYSAWZICAPV-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]acetohydrazide](/img/structure/B1619942.png)
